molecular formula C5H4F2N2 B3092413 2,3-Difluoropyridin-4-amine CAS No. 1227602-34-7

2,3-Difluoropyridin-4-amine

Cat. No.: B3092413
CAS No.: 1227602-34-7
M. Wt: 130.10
InChI Key: WZGSMHGLWKHDCS-UHFFFAOYSA-N
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Description

General Significance of Fluorinated Pyridine (B92270) Scaffolds in Academic Research

Fluorinated pyridine scaffolds represent a cornerstone in modern medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atom. researchoutreach.orgcore.ac.uk The introduction of fluorine into a pyridine ring can significantly alter the molecule's physicochemical and biological characteristics. researchgate.net Pyridine itself, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and clinically approved drugs. rsc.orgmdpi.com Its ability to form hydrogen bonds and engage in π-interactions makes it a valuable component in designing molecules that target a wide array of biological entities. chemblink.com

The strategic incorporation of fluorine can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles. chemblink.comresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption. core.ac.ukchemblink.com

Modulation of Basicity: The high electronegativity of fluorine withdraws electron density from the pyridine ring, thereby reducing the basicity of the nitrogen atom. core.ac.uk This can be crucial for optimizing interactions with biological targets and improving oral bioavailability.

Altered Conformation and Binding: The presence of fluorine can influence the preferred conformation of a molecule, potentially leading to stronger and more selective binding to target proteins. acs.org

These properties have made fluorinated pyridines integral components in the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, antiviral agents, and treatments for neurological disorders. researchoutreach.orgchemblink.com In the agrochemical sector, these scaffolds are utilized in the creation of potent and stable pesticides and herbicides. researchoutreach.orgchemblink.com The continuous exploration of new synthetic methodologies for the regioselective introduction of fluorine into the pyridine ring underscores the sustained interest and importance of this chemical class in academic and industrial research. researchgate.net

Academic and Research Interest in 2,3-Difluoropyridin-4-amine and Related Isomers

Within the broader class of fluorinated pyridines, this compound has garnered specific attention as a valuable building block in organic synthesis and drug discovery. Its chemical structure, featuring two adjacent fluorine atoms and an amino group on the pyridine core, provides a unique combination of electronic and steric properties. The amino group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. chemblink.comsmolecule.com

Research into this compound and its isomers is driven by the potential to create novel compounds with enhanced biological activity. The precise placement of the fluorine atoms and the amino group can significantly influence the molecule's interaction with specific biological targets. For instance, studies on related fluorinated aminopyridines have demonstrated their potential as intermediates in the synthesis of potent inhibitors for enzymes like PI3K, which is a crucial target in cancer therapy. acs.org

The academic interest also extends to the development of efficient synthetic routes to access these and other difluorinated pyridine isomers. researchgate.netgoogle.com The regioselective functionalization of the pyridine ring remains a synthetic challenge, and research in this area contributes to the broader field of organic chemistry. researchgate.net The exploration of the chemical space around difluorinated pyridinamines allows researchers to systematically investigate structure-activity relationships (SAR) and to design next-generation therapeutic agents and agrochemicals with improved efficacy and safety profiles.

Below is a table summarizing key information for this compound and some of its isomers, highlighting their importance as research chemicals and synthetic intermediates.

Compound NameCAS NumberMolecular FormulaKey Research Applications
This compound1227602-34-7C5H4F2N2Building block for complex molecules, intermediate in medicinal chemistry. sigmaaldrich.comglpbio.com
2-Fluoro-pyridin-3-yl-amine HCl1827-26-5C5H6ClFN2Intermediate in pharmaceutical and organic synthesis. cymitquimica.com
6-Chloro-5-fluoro-3-pyridinamine1256806-83-3C5H4ClFN2Used in medicinal chemistry for developing new therapeutic agents. cymitquimica.com
2-Amino-3,5-difluoropyridine (B1273219)732306-31-9C5H4F2N2Building block for pharmaceuticals and agrochemicals. smolecule.com
3-Chloro-2,6-difluoropyridin-4-amineNot specified in provided contextC5H3ClFN2Investigated for antimicrobial potential. asianresassoc.org
4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884)2840-00-8C5H2Cl2F2N2Intermediate for herbicides and pharmaceuticals with potential antimicrobial and anticancer activities.
5-(Difluoromethyl)-2,3-difluoropyridin-4-amine1806793-14-5C6H4F4N2Research chemical for organic synthesis. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGSMHGLWKHDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Difluoropyridin 4 Amine and Analogues

Direct Synthesis Approaches to 2,3-Difluoropyridin-4-amine

Direct approaches involve introducing the C4-amino group onto a pyridine (B92270) ring that already contains the 2,3-difluoro substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a common method for installing amino groups onto halogenated pyridine rings. The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For instance, the amination of polyhalogenated pyridines can be directed to specific positions. A notable example is the synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884) from 3,5-dichloro-2,4,6-trifluoropyridine (B155018) (TFP) using aqueous ammonia (B1221849). This demonstrates that amination at the C4 position is feasible in highly halogenated systems.

However, in less substituted pyridines like 2,3-difluoro-5-chloropyridine, amination often occurs at the more activated C2 position. The industrially viable synthesis of N-allyl-3-fluoropyridin-2-amine begins with the ammoniation of 2,3-difluoro-5-chloropyridine, which yields 2-amino-3-fluoro-5-chloropyridine. This reaction, conducted with concentrated ammonia in a pressurized reactor at 120–140°C, achieves an 84–85% yield of the C2-aminated product, highlighting the challenge in directing the nucleophilic attack to the C4 position in this specific substrate.

Table 1: Examples of Amination on Halogenated Pyridines

Starting MaterialReagents & ConditionsProductYieldReference
3,5-dichloro-2,4,6-trifluoropyridineAqueous NH₃, 80°C, 30 min4-Amino-3,5-dichloro-2,6-difluoropyridine>83% Purity
2,3-difluoro-5-chloropyridineConc. NH₃ (12 eq), 120–140°C, 20–24 h2-Amino-3-fluoro-5-chloropyridine84-85%

A two-step strategy involving a hydrazino intermediate is a versatile method for synthesizing aminopyridines. This process first involves a nucleophilic substitution reaction where a halogen on the pyridine ring is replaced by hydrazine (B178648), followed by the reductive cleavage of the N-N bond to yield the primary amine. google.comnih.gov

This method has been successfully applied to prepare 2-aminopyridine (B139424) derivatives. For example, 2-amino-3,5-difluoropyridine (B1273219) can be prepared from a 3-substituted-2,5,6-trifluoropyridine. google.com The starting material is first reacted with hydrazine monohydrate in a solvent like n-propanol under reflux to form the 2-hydrazino-3-substituted-5,6-difluoropyridine intermediate. google.com This hydrazino derivative is then subjected to catalytic hydrogenation using a Raney nickel catalyst in methanol (B129727) at room temperature for approximately 24 hours to furnish the final 2-amino-3,5-difluoropyridine with a purity of over 98%. google.com While this specific example leads to the 2-amino isomer, the principle is broadly applicable for converting a hydrazinopyridine to an aminopyridine. google.com

Table 2: Synthesis of an Aminopyridine via a Hydrazino Intermediate

StepPrecursorReagents & ConditionsIntermediate/ProductReference
1 (Hydrazinolysis)3-Substituted-2,5,6-trifluoropyridineHydrazine monohydrate, n-propanol, reflux2-Hydrazino-3-substituted-5,6-difluoropyridine google.com
2 (Reduction)2-Hydrazino-3,5-difluoropyridineH₂, Raney nickel, methanol, room temp, 24 h2-Amino-3,5-difluoropyridine google.com

The use of pyridine N-oxides is a powerful strategy for controlling the regioselectivity of reactions on the pyridine ring. Nucleophilic (radio)fluorination of pyridines can be challenging, but the N-oxide functionality facilitates these reactions. rsc.org A well-documented route to meta-fluorinated aminopyridines involves the fluorination of a pyridine N-oxide precursor followed by reduction. rsc.org

Specifically, 3-fluoro-4-aminopyridine has been synthesized from 3-bromo-4-nitropyridine (B1272033) N-oxide. rsc.org The first step is a nucleophilic substitution where the bromo group is displaced by fluoride (B91410), yielding 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. rsc.org This intermediate is then readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces the nitro group to an amine. rsc.org This approach could plausibly be adapted for the synthesis of this compound, starting from a hypothetical 2,3-difluoro-4-nitropyridine (B7964311) N-oxide precursor. The synthesis of related 4-nitropyridine-N-oxides, such as 2,3-dimethyl-4-nitropyridine-N-oxide, is known and typically involves nitration of the corresponding pyridine-N-oxide with reagents like potassium nitrate (B79036) in sulfuric acid. google.comnih.gov

Reductive Transformation of Hydrazino Precursors to Aminopyridines

Synthesis of Fluorinated Pyridinamine Precursors

An alternative to direct amination is to first synthesize the core difluoropyridine structure, which can then be functionalized to introduce the amine group.

The Balz-Schiemann reaction is a classic method for converting a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. acs.orgwikipedia.org This reaction has been investigated for the preparation of difluoropyridines. acs.orgresearchgate.net

The synthesis of 2,3-difluoropyridine (B50371) was successfully achieved using this method starting from 3-amino-2-fluoropyridine. acs.org The process involves diazotization of the aminofluoropyridine in fluoboric acid, which forms the corresponding diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields the desired difluoropyridine. acs.orggoogle.com In the case of 2,3-difluoropyridine, the reported yield was low (20%), indicating that while the reaction is feasible, it may not be highly efficient for all isomers. acs.org Innovations to the traditional reaction include using other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization in liquid hydrogen fluoride to avoid isolating the potentially unstable diazonium salt. wikipedia.orggoogle.com

Table 3: Schiemann Reaction for Difluoropyridine Synthesis

Starting MaterialKey ReagentsProductYieldReference
3-Amino-2-fluoropyridineFluoboric acid, heat2,3-Difluoropyridine20% acs.org
2,6-DiaminopyridineHF, NaNO₂, heat2,6-DifluoropyridineNot specified google.com

Nucleophilic substitution, particularly halogen exchange (Halex) reactions, is a cornerstone of industrial fluorochemical synthesis. This method is used to produce key precursors like 2,3-difluoro-5-chloropyridine. The synthesis starts with 2,3,5-trichloropyridine, which is heated with a fluorinating agent. google.com Using inexpensive potassium fluoride (KF) as the fluorinating agent in combination with a phase transfer catalyst (e.g., tetrabutylphosphonium (B1682233) bromide) in a solvent like N-methylpyrrolidone (NMP) at high temperatures (e.g., 185°C then 205°C) can produce 2,3-difluoro-5-chloropyridine in yields around 42%. google.com Another protocol uses cesium fluoride (CsF) in sulfolane (B150427) to achieve the same transformation. guidechem.comprepchem.com

The pyridine N-oxide group can also be used to activate the ring for nucleophilic fluorination. rsc.orgnih.gov As seen in the synthesis of 3-fluoro-4-aminopyridine, the N-oxide facilitates the displacement of a leaving group by fluoride. rsc.org Furthermore, in systems like 3,5-dichloro-4-nitropyridine-N-oxide, reaction with ammonia leads to the exclusive displacement of the fluorine atom over the nitro group or chlorine atoms, demonstrating the high mobility of fluorine substituents activated by an N-oxide group. core.ac.uk This reactivity makes nucleophilic fluorination of activated pyridine N-oxides a valuable route for creating fluorinated heterocyclic precursors. rsc.orgcore.ac.uk

Table 4: Synthesis of 2,3-Difluoro-5-chloropyridine via Halogen Exchange

Starting MaterialReagents & ConditionsProductYieldReference
2,3,5-TrichloropyridineKF, Tetrabutylphosphonium bromide, NMP, 185-205°C2,3-Difluoro-5-chloropyridine~42% google.com
2,3,5-TrichloropyridineCsF, K₂CO₃, [Bmim]BF₄, 100-110°C2,3-Difluoro-5-chloropyridine68.8% guidechem.com

Defluorination of Polyfluoropyridines

One of the early methods for producing certain fluorinated pyridines involves the partial defluorination of more saturated or polyfluorinated precursors. The synthesis of perfluoropyridine (PFPy), a common starting material for many fluorinated compounds, was first achieved through the defluorination of perfluoropiperidine. researchgate.net In these processes, perfluoropiperidine was passed over heated metals, such as iron or nickel, to induce elimination of fluorine and form the aromatic pyridine ring. researchgate.netnih.gov This high-temperature reaction illustrates a foundational approach to creating fluorinated aromatic heterocycles from perfluorinated aliphatic rings.

PrecursorCatalyst/MetalTemperatureProductYield
PerfluoropiperidineIronHighPerfluoropyridine26% researchgate.net
PerfluoropiperidineNickelHighPerfluoropyridine12% researchgate.netnih.gov

Advanced Strategies for Fluoropyridine Functionalization

Modern synthetic chemistry offers more precise and versatile methods for preparing specifically substituted fluoropyridines. These advanced strategies allow for the regioselective introduction of a wide variety of functional groups, which is essential for building complex molecules like this compound.

Regioselective Metalation and Electrophilic Quenching (e.g., applied to 2,3-difluoropyridine)

Regioselective metalation, often followed by quenching with an electrophile, is a powerful technique for functionalizing specific positions on an aromatic ring. The concept of "regioexhaustive substitution" has been successfully applied to fluoropyridines, including 2,3-difluoropyridine, allowing for functionalization at every available carbon position. researchgate.netacs.org This is typically achieved through directed ortho metalation (DoM), where a directing metalating group (DMG) on the pyridine ring coordinates with a strong lithium-based reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to facilitate deprotonation at an adjacent position. clockss.org The resulting organolithium intermediate is then treated with an electrophile to introduce a new substituent. clockss.org The use of hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can help prevent unwanted addition of the lithium reagent to the pyridine ring's C=N bond. clockss.org By strategically employing activating or protective groups, chemists can steer the metalation to a desired site. researchgate.netacs.org

SubstrateLithiating AgentElectrophileProduct PositionYield (%)
2-ChloropyridineLTMP (–78 °C)DCl/D₂O3-D70 clockss.org
2-Chloropyridinen-BuLi (–70 °C)DCl/D₂O3-D75 clockss.org
2-Chloropyridinen-BuLi (–40 °C)Me₂NCHO3-CHO50 clockss.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for pyridyl scaffolds)

Palladium-catalyzed cross-coupling reactions are among the most important tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) are widely used to elaborate pyridyl scaffolds. nih.govmdpi.com

A significant challenge in using these methods with di- or polyhalogenated pyridines is controlling the site of the reaction. Conventionally, halides adjacent to the ring nitrogen (C2 or C6 positions) are more reactive. nih.gov However, recent advances have shown that this selectivity can be inverted through "catalyst control." For instance, by using a very sterically hindered N-heterocyclic carbene (NHC) ligand with a palladium catalyst, Suzuki-Miyaura coupling on 2,4-dichloropyridines can be directed with high selectivity to the C4 position. nih.govresearchgate.net This unconventional selectivity allows for the synthesis of products that are otherwise difficult to access and can be combined with other reactions, like SNAr, to build highly functionalized pyridines. nih.gov

Reaction NameCoupling PartnersCatalyst System (Example)Key Feature
Suzuki-Miyaura Aryl Halide + OrganoboronPd(OAc)₂, Ligand, BaseTolerates many functional groups; uses stable boronic acids. mdpi.com
Sonogashira Aryl Halide + Terminal AlkynePdCl₂(PCy₃)₂, TBAF·3H₂OForms C(sp²)-C(sp) bonds to introduce alkynyl groups. mdpi.com
Negishi Aryl Halide + OrganozincPd(0) or Pd(II)Couples with organozinc reagents. mdpi.com
Kumada Aryl Halide + Grignard ReagentPd/IPr catalystEnables installation of groups challenging for Suzuki, like 2-pyridyl. nih.gov

Nucleophilic Aromatic Substitution (SNAr) with Amines and Other Nucleophiles (e.g., on halogenated difluoropyridines)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an electron-poor aromatic ring. byjus.commasterorganicchemistry.com Fluoropyridines are particularly well-suited for SNAr because the high electronegativity of fluorine atoms and the electron-withdrawing nature of the pyridine nitrogen activate the ring towards nucleophilic attack. masterorganicchemistry.commsu.edu The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the ring nitrogen. msu.edu Subsequently, the leaving group (typically a halide) is expelled to restore aromaticity. youtube.com

In SNAr reactions on polyfluorinated pyridines like perfluoropyridine, substitution occurs preferentially at the C4 position. nih.gov The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This reactivity makes fluorinated pyridines excellent substrates for substitution with amines to form aminopyridine derivatives.

Substrate ClassNucleophilePosition of AttackSignificance
PolyfluoropyridinesAmines, Alcohols, ThiolsPreferentially C4Direct route to 4-substituted pyridines. nih.gov
2-HalopyridinesEthoxideC2Ring nitrogen stabilizes the reaction intermediate. msu.edu
Fluorinated HeteroarenesCarbohydrate AlcoholsSite of FluorineForms carbohydrate-heteroaryl ethers. acs.org
Unactivated FluoroarenesPrimary Aliphatic AminesSite of FluorineAchieved via photoredox catalysis under mild conditions. nih.gov

Trialkylsilyl Group as a Regioselectivity Directing Group in Halopyridine Substitution

While SNAr on polyhalopyridines like 2,4-difluoropyridine (B1303125) typically occurs at the C4 position, the regioselectivity of this reaction can be completely reversed using a sterically demanding directing group. acs.org The "trialkylsilyl trick" is a strategy where a bulky trialkylsilyl group is temporarily installed on the pyridine ring to block the most reactive site and direct a nucleophile to a different position. acs.orgresearchgate.net

For example, 2,4-dihalopyridines react with nucleophiles almost exclusively at the 4-position. However, if a bulky trialkylsilyl group is introduced at the 5-position, it sterically hinders access to the C4-halide. Consequently, the nucleophile is forced to attack the halogen at the C2 position, which is the most remote from the silyl (B83357) group. acs.orgresearchgate.net After the substitution reaction, the silyl protecting group can be easily removed, typically with a fluoride source, yielding a 2-substituted pyridine that would be difficult to obtain otherwise. acs.orgharvard.edu

SubstrateConditionPosition of Nucleophilic Attack
2,4-DihalopyridineStandard (no directing group)C4 acs.orgresearchgate.net
5-Trialkylsilyl-2,4-dihalopyridineSilyl group presentC2 acs.orgresearchgate.net

Chemical Reactivity and Transformation Studies of Difluoropyridinamines

Nucleophilic Substitution Patterns in Difluoropyridinamines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and the presence of two fluorine atoms in compounds like 2,3-Difluoropyridin-4-amine makes this pathway particularly accessible. The π-electron density is significantly reduced at the positions ortho and para to the ring nitrogen, making these sites prime targets for nucleophilic attack. uoanbar.edu.iq

The halogen atoms on the pyridinamine ring are susceptible to displacement by a range of nucleophiles. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

In polyhalogenated systems, the choice of nucleophile can determine which halogen is displaced. Studies on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have shown that "hard" nucleophiles, such as sodium methoxide, selectively displace fluorine atoms, whereas "soft" nucleophiles, like sodium thiophenoxide, preferentially displace bromine atoms. This principle suggests that in a mixed halogenated pyridinamine, selective substitution can be achieved by carefully selecting the nucleophile.

A compelling example of selective halogen displacement is seen in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. nih.gov Researchers found that direct fluorination of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source resulted in the displacement of the nitro group at the 4-position. However, by first converting the starting material to its N-oxide, the reactivity was rerouted. Nucleophilic attack of fluoride on 3-bromo-4-nitropyridine N-oxide led to the displacement of the bromine atom at the 3-position, yielding 3-fluoro-4-nitropyridine (B80604) N-oxide. Subsequent reduction of the nitro group and the N-oxide provided the desired 3-fluoro-4-aminopyridine. nih.gov This highlights a powerful strategy for controlling regioselectivity in nucleophilic substitution on pyridine rings.

ReactantNucleophileConditionsProductYieldRef
2-Fluoropyridine (B1216828)Lithium AmidesMild conditions2-AminopyridinesModerate to Good researchgate.net
2,4,6-Tribromo-3,5-difluoropyridineSodium Methoxide-Exclusive F displacement-
2,4,6-Tribromo-3,5-difluoropyridineSodium Thiophenoxide-Exclusive Br displacement-
3-Bromo-4-nitropyridine N-oxideFluoride (TBAF or K₂₂₂/K¹⁸F)Room Temp or 85 °C3-Fluoro-4-nitropyridine N-oxideModerate nih.gov

Functionalization of the pyridine ring at a position adjacent to the nitrogen (the ortho position) can be achieved through directed ortho-metalation (DoM). This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond. While the amino group itself can be a directing group, the fluorine atoms in difluoropyridinamines also strongly influence the acidity of adjacent protons.

In a study on 2,6-difluoropyridine, treatment with lithium diisopropylamide (LDA) at -78 °C resulted in quantitative ortholithiation at the 3-position, forming 2,6-difluoro-3-pyridyllithium. nih.gov This intermediate could then, upon warming, undergo substitution. A similar principle can be applied to other fluoropyridines. For instance, 2-fluoropyridine can be selectively lithiated at the 3-position and subsequently reacted with electrophiles like aldehydes to introduce new functional groups. This demonstrates a viable pathway for introducing substituents at the C-3 position of a 2-fluoropyridine system, a position analogous to the C-3 fluorine in this compound.

Displacement of Halogen Atoms (Fluorine and Chlorine) by Various Nucleophiles

Oxidation and Reduction Reactions of Difluoropyridinamines

The difluoropyridinamine scaffold contains multiple sites that can undergo oxidation or reduction. The pyridine nitrogen can be oxidized to an N-oxide, and the amino group can be oxidized to a nitro group. Conversely, nitro groups can be reduced to amines, and the pyridine ring itself can be reduced.

Oxidation: The pyridine nitrogen is readily oxidized to an N-oxide using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). This transformation was demonstrated in the synthesis of 4-(difluoromethyl)pyridin-2-amine, where the precursor 4-(difluoromethyl)pyridine (B1298655) was converted to its N-oxide in 99% yield. acs.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions and enabling unique rearrangements. nih.gov

Reduction: Reduction reactions are crucial for synthesizing aminopyridines from nitro-substituted precursors. The reduction of a nitro group to an amine is a common and high-yielding transformation, often accomplished through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. orgsyn.org For example, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using various methods. orgsyn.org In a multi-step synthesis of 4-(difluoromethyl)pyridin-2-amine, a key step involved the reduction of a cyclized pyridine intermediate using zinc powder in acetic acid, which afforded the final product in 85% yield. acs.orgunimi.it

ReactantReagent(s)Reaction TypeProductYieldRef
4-(Difluoromethyl)pyridinem-CPBAN-Oxidation4-(Difluoromethyl)pyridine-N-oxide99% acs.org
3-Fluoro-4-nitropyridine N-oxideH₂, Pd/CNitro Reduction / N-Oxide Reduction3-Fluoro-4-aminopyridine- nih.gov
Substituted Pyridine IntermediateZinc, Acetic AcidRing Reduction4-(Difluoromethyl)pyridin-2-amine85% acs.org
2-Amino-3-nitropyridineFe, H⁺ or Sn, H⁺Nitro Reduction2,3-Diaminopyridine- orgsyn.org

Coupling Reactions (e.g., Carbon-Carbon and Carbon-Heteroatom Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. The reactivity of the halogen in these reactions typically follows the order I > Br > Cl >> F. This makes fluorine atoms generally poor participants in standard cross-coupling reactions, allowing for selective coupling at other halogenated sites within the same molecule.

The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to bromo-substituted aminopyridines. In one example, 6-bromo-4-methylpyridin-2-amine (B79504) was coupled with various terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system to generate alkynyl-substituted aminopyridines in good to excellent yields. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. This reaction is extensively used to couple amines with aryl halides. A review of its applications highlights numerous examples of coupling primary and secondary amines with halogenated pyridines, including 2- and 3-aminopyridine (B143674) derivatives. acs.org The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro- or fluoro-pyridines.

Pyridine SubstrateCoupling PartnerReaction TypeCatalyst SystemProductRef
6-Bromo-4-methylpyridin-2-amineTerminal AlkyneSonogashiraPd(PPh₃)₄, CuI6-Alkynyl-4-methylpyridin-2-amine nih.gov
2-Fluoro-4-iodopyridineAromatic AminesBuchwald-HartwigPalladium-based4-Amino-2-fluoropyridine derivatives researchgate.net
Secondary 3-aminopyridine4-BromobenzotrifluorideBuchwald-HartwigPd(OAc)₂/CombiPhosN-Aryl-3-aminopyridine derivative acs.org

Derivatization and Further Functionalization of the Amino Moiety

The primary amino group of this compound is a versatile handle for further molecular elaboration. It can be acylated, alkylated, or used as a nucleophile in various reactions. Protection of the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org

A variety of derivatization reagents are available to modify primary amines for analytical or synthetic purposes. mdpi.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) react specifically with primary amines to yield derivatives that are easily detectable by mass spectrometry. mdpi.com

Furthermore, the amino group can be transformed into other functionalities. The Hofmann degradation reaction, for example, converts a primary amide into a primary amine with one fewer carbon atom. This was demonstrated in a synthesis of 3-fluoro-4-aminopyridine, where 3-fluoro-4-pyridine carboxamide was treated under Hofmann conditions to generate the target amine. google.com Conversely, the amino group can be part of more complex transformations. For instance, aminoketones can undergo reductive amination to form 1,2-diamines or participate in cyclization reactions, such as the Bucherer-Bergs reaction to form spirocyclic hydantoins. chemrxiv.org

Chemo- and Regioselectivity in Multi-halogenated Pyridinamine Systems

The selective functionalization of a specific position on a molecule containing multiple reactive sites is a significant challenge in organic synthesis. In multi-halogenated pyridinamine systems, both chemoselectivity (differentiating between different types of functional groups) and regioselectivity (differentiating between similar functional groups at different positions) are paramount.

As mentioned previously, the inherent reactivity differences between halogens (I > Br > Cl > F) in palladium catalysis allow for selective cross-coupling at the more reactive halogen site. Similarly, the hardness or softness of a nucleophile can determine whether it displaces a fluorine or a heavier halogen in SNAr reactions.

Directing groups can be employed to override the inherent reactivity patterns of the pyridine ring. A study on 2,4-dihalopyridines showed that nucleophilic substitution typically occurs at the 4-position. However, by introducing a bulky trialkylsilyl group at the 5-position, the regioselectivity is completely reversed, and substitution occurs exclusively at the 2-position, which is sterically more accessible. researchgate.net

Electrophilic fluorination also exhibits high regioselectivity that is dependent on the existing substitution pattern. The fluorination of 4-substituted-2-aminopyridines with Selectfluor was shown to be highly dependent on the nature of the C4-substituent, leading to selective fluorination at either the C3 or C5 position. acs.org The most dramatic control of regioselectivity is perhaps the use of N-oxidation, which, as seen in the synthesis of 3-fluoro-4-aminopyridine, can switch the site of nucleophilic attack from the 4-position to the 3-position. nih.gov

Structural Diversification and Derivative Synthesis

Synthesis of Analogues with Varied Fluorination Patterns (e.g., 2,3-difluoro, 2,6-difluoro, 3,5-difluoro)

The specific arrangement of fluorine atoms on the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity. Consequently, the synthesis of isomers with different fluorination patterns is a key area of research. Methodologies often involve either the direct fluorination of a pyridine precursor or the amination of a pre-fluorinated pyridine.

One strategic approach begins with a readily available fluorinated pyridine and introduces the amine group. For instance, 3,5-difluoropyridine (B1298662) can be converted to its N-oxide, which activates the ring for electrophilic nitration. The resulting nitro-derivatives can then be treated with ammonia (B1221849), leading to the selective displacement of a fluorine atom to yield aminodifluoropyridine isomers psu.edu. Another example is the synthesis of 2-amino-3,5-difluoropyridine (B1273219), which can be achieved by reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine (B178648), followed by reduction with a Raney nickel catalyst google.com.

Conversely, starting with an aminopyridine and introducing fluorine is also a viable, though sometimes challenging, route. The Baltz-Schiemann reaction, involving diazotization of an aminopyridine followed by fluorination, is a classic method for this transformation smolecule.com. The synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) demonstrates how a highly halogenated precursor, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), can be selectively aminated at the 4-position using aqueous ammonia . This highlights the nuanced reactivity conferred by the existing halogen substitution pattern.

Table 1: Synthetic Strategies for Aminodifluoropyridine Analogues

Target Analogue TypeStarting MaterialKey Reaction StepsReference
Amino-3,5-difluoropyridine3,5-Difluoropyridine1. N-oxidation 2. Nitration 3. Nucleophilic substitution with ammonia psu.edu
2-Amino-3,5-difluoropyridine3-Substituted-2,5,6-trifluoropyridine1. Reaction with hydrazine monohydrate 2. Reduction with Raney nickel google.com
4-Amino-3,5-dichloro-2,6-difluoropyridine3,5-Dichloro-2,4,6-trifluoropyridineSelective amination with aqueous ammonia
2,6-Difluoropyridin-3-amine2,6-DifluoropyridineDirect amination with an amine source, often catalyzed smolecule.com

Introduction of Diverse Substituents onto the Difluoropyridine Scaffold

Beyond altering the fluorination pattern, the difluoropyridine scaffold is readily functionalized with a wide range of chemical groups. These modifications are crucial for fine-tuning molecular properties for specific applications. Methodologies for introducing new substituents include nucleophilic aromatic substitution (SNAr), directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions.

The fluorine atoms on the pyridine ring are excellent leaving groups for SNAr reactions. This allows for the straightforward introduction of amines, alkoxides, and thiolates psu.eduresearchgate.net. For example, a fast and useful parallel synthesis of 4-amino-2,6-dialkylamino-pyridines starts from 2,6-difluoro-3,5-dichloro-pyridine, where the fluorine atoms are sequentially displaced by different amines researchgate.net.

Directed metalation provides a powerful tool for regioselective functionalization. By using a directing group, lithium diisopropylamide (LDA) can selectively deprotonate a specific position on the ring, which can then be quenched with an electrophile to introduce a new substituent. This "regioexhaustive substitution" concept has been applied to various fluoropyridines to introduce carboxylic acid groups at every possible vacant position researchgate.net.

Table 2: Methods for Introducing Substituents on the Difluoropyridine Ring

Reaction TypeDescriptionExample ApplicationReference
Nucleophilic Aromatic Substitution (SNAr)Displacement of a fluorine atom by a nucleophile (e.g., amine, alkoxide).Synthesis of 2,4,6-trisubstituted amino pyridines from halogenated precursors. researchgate.net
Directed ortho-Metalation (DoM)Regioselective deprotonation followed by reaction with an electrophile.Introduction of carboxyl groups at specific positions on the fluoropyridine ring. researchgate.net
Lithium Amide AminationTransition-metal-free reaction of fluoropyridines with lithium amides to form aminopyridines.Synthesis of various aminopyridines from 2-fluoropyridine (B1216828). researchgate.net

Design and Synthesis of Complex Polycyclic and Spiro-fused Pyridinamine Derivatives

To explore more complex chemical space, pyridinamine scaffolds can be incorporated into polycyclic and spirocyclic architectures. These intricate structures are often synthesized through multi-component reactions (MCRs) and cycloaddition reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Spirocyclic compounds, where two rings share a single atom, are of significant interest. A notable example is the synthesis of spiro[dihydropyridine-oxindoles] through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid beilstein-journals.org. Similarly, complex spiro-imidazo pyridine-indene derivatives can be formed via an acid-promoted annulation reaction involving bindone (B167395) and heterocyclic ketene (B1206846) aminals nih.gov.

The 1,3-dipolar cycloaddition reaction is another powerful strategy. It is used to create N-fused pyrrolidinyl spirooxindoles by reacting isatin-derived azomethine ylides with various dipolarophiles researchgate.net. This method provides a high degree of control over the final scaffold, leading to a diverse range of potentially bioactive molecules researchgate.netrsc.org. Fused pyrazoline steroid derivatives have also been synthesized through cycloaddition reactions, demonstrating the versatility of these methods in creating hybrid structures nih.gov.

Table 3: Synthesis of Complex Pyridinamine Derivatives

Derivative TypeSynthetic StrategyKey ReagentsReference
Spiro[dihydropyridine-oxindoles]Three-Component ReactionArylamine, Isatin, Cyclopentane-1,3-dione beilstein-journals.org
Spiro-imidazo pyridine-indenesAcid-Promoted AnnulationBindone, Heterocyclic Ketene Aminals nih.gov
Polycyclic Pyrrolidine-fused Spirooxindoles1,3-Dipolar CycloadditionIsatin-derived Azomethine Ylides, Dipolarophiles researchgate.netrsc.org
Fused Steroidal PyrazolinesCycloaddition Reactionα,β-Unsaturated Ketones, Hydrazine Acetate nih.gov

Radiosynthetic Strategies for Fluorine-18 (B77423) Labeled Pyridinamines

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into pyridinamine structures is crucial for their use as probes in Positron Emission Tomography (PET) imaging. researchgate.net PET allows for the non-invasive visualization and quantification of biological processes in vivo, making ¹⁸F-labeled pyridinamines valuable tools in drug discovery and clinical diagnostics. researchgate.netresearchgate.net

The radiosynthesis of these tracers is challenging, particularly when the fluorine atom is in a meta position, and must be accomplished quickly due to the 109.8-minute half-life of ¹⁸F. researchgate.net Several methods have been developed to synthesize compounds like 3-[¹⁸F]fluoro-4-aminopyridine. One approach involves direct radiofluorination of a pyridine N-oxide precursor, which directs the incoming fluoride (B91410) to the desired position nih.gov. However, this can sometimes result in low specific activity nih.gov.

To improve radiochemical yield and specific activity, alternative methods have been explored. The Yamada-Curtius reaction has been successfully applied for the preparation of 3-[¹⁸F]fluoro-4-aminopyridine, providing yields of 5-15% within a 90-minute synthesis time nih.gov. Another strategy involves a "building block" approach, where a small molecule is first labeled with ¹⁸F and then coupled to the larger scaffold in a subsequent step rsc.org. These radiosynthetic efforts focus on producing the final tracer with high radiochemical purity and specific activity suitable for imaging studies. researchgate.netmdpi.com

Table 4: Radiosynthetic Routes for ¹⁸F-Labeled Pyridinamines

Target TracerSynthetic MethodPrecursorRadiochemical Yield (RCY)Synthesis TimeReference
3-[¹⁸F]Fluoro-4-aminopyridineYamada-Curtius ReactionCorresponding carboxylic acid azide (B81097) precursor5-15% (uncorrected)90 min nih.gov
3-[¹⁸F]Fluoro-4-aminopyridineDirect RadiofluorinationPyridine N-oxide derivativeLow yield or low specific activity reported~90 min nih.gov
[¹⁸F]FB-CHONucleophilic SubstitutionTosyl-precursor~40% (EOS)40 min researchgate.net
L-deoxy-[¹⁸F]fluororhamnoseNucleophilic Substitution & HydrolysisAcetyl-protected triflate precursor7-27%~90 min mdpi.com

Computational and Theoretical Investigations of Difluoropyridinamines

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2,3-Difluoropyridin-4-amine. These studies provide a foundational understanding of the molecule's stability and reactivity.

DFT Studies and Frontier Molecular Orbital Analysis:

DFT calculations are widely used to investigate the electronic properties of pyridine (B92270) derivatives. asianresassoc.orgdntb.gov.ua For similar fluorinated pyridines, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been employed to analyze their structure and reactivity. asianresassoc.orgresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap generally implies higher reactivity. researchgate.netmalayajournal.org

For a related compound, 3-Chloro-2,6-difluoropyridin-4-amine, the HOMO-LUMO energy gap in the gaseous phase was calculated to be 6.0214 eV, suggesting significant stability. asianresassoc.orgdntb.gov.ua The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are crucial for understanding charge transfer within the molecule. malayajournal.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. While specific calculations for this compound are not detailed in the provided results, the principles from analogous compounds are directly applicable.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Related Difluoropyridinamine.
ParameterValueSignificance
HOMO Energy-5.2822 eV (Illustrative)Electron-donating capability
LUMO Energy-1.2715 eV (Illustrative)Electron-accepting capability
HOMO-LUMO Gap6.0214 eV (for 3-Chloro-2,6-difluoropyridin-4-amine) asianresassoc.orgdntb.gov.uaChemical reactivity and stability

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and assignments.

IR, UV-Vis, and NMR Predictions:

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies (IR and Raman spectra) of halogenated pyridines. For instance, the characteristic C-F stretching frequencies are typically observed in the 1150–1250 cm⁻¹ range, while N-H stretching vibrations of primary amines appear around 3400-3500 cm⁻¹. researchgate.netlibretexts.org Calculated spectra for related molecules have shown excellent agreement with experimental data. researchgate.net For 2,3-difluoropyridine (B50371), experimental IR data is available, which could serve as a benchmark for theoretical predictions of its amino derivative. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, including absorption maxima (λmax) and oscillator strengths. researchgate.net The interaction of the nitrogen lone pair with the aromatic π-system in arylamines typically shifts the absorption to longer wavelengths compared to the parent arene. libretexts.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net For aminopyridines, the protons on carbons adjacent to the nitrogen are deshielded and appear downfield. libretexts.org Theoretical predictions of NMR spectra for similar heterocyclic systems have proven to be reliable, aiding in structural elucidation. mdpi.com

Table 2: Typical Calculated vs. Experimental Spectroscopic Data Ranges for Fluorinated Aminopyridines.
Spectroscopic TechniqueCharacteristic FeaturePredicted/Observed Range (cm⁻¹ or ppm)Reference
IRC-F Stretch1150–1250 cm⁻¹ researchgate.net
IRN-H Stretch (Primary Amine)3400–3500 cm⁻¹ libretexts.org
¹H NMRH on C adjacent to Amine~2.3–3.0 ppm libretexts.org
UV-Visλmax (Aniline vs. Benzene)Shift to longer wavelength (e.g., 280 nm vs. 256 nm) libretexts.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful in-silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

These studies are fundamental in drug discovery for predicting the binding affinity and mode of a molecule within the active site of a target. For the related compound 3-Chloro-2,6-difluoropyridin-4-amine, molecular docking studies were performed to investigate its potential as an antimicrobial agent by targeting the DNA gyrase enzyme. asianresassoc.orgdntb.gov.ua The study revealed a significant inhibitory potential with a docking score of -4.07 kcal/mol. asianresassoc.orgdntb.gov.ua Such studies on DNA gyrase inhibitors often involve analyzing interactions with key amino acid residues, like Lys103, which can be essential for binding. jdigitaldiagnostics.com While specific docking results for this compound were not found, the methodology is directly transferable and would be a critical step in evaluating its potential biological activity.

Table 3: Example Molecular Docking Results for a Related Difluoropyridinamine.
CompoundTarget EnzymeDocking Score (kcal/mol)Significance
3-Chloro-2,6-difluoropyridin-4-amineDNA Gyrase-4.07Indicates significant inhibitory potential asianresassoc.orgdntb.gov.ua

Analysis of Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Studies on the related 3-Chloro-2,6-difluoropyridin-4-amine have explored the impact of both polar (e.g., DMSO, methanol) and nonpolar (e.g., chloroform, toluene) solvents on its electronic structure and FMO energy gaps. asianresassoc.orgdntb.gov.ua These calculations demonstrated that the HOMO-LUMO energy gap, and thus the molecule's reactivity, changes in the presence of a solvent compared to the gas phase. asianresassoc.orgdntb.gov.ua For instance, the reactivity of 3-Chloro-2,6-difluoropyridin-4-amine was found to be higher in the solvent phase than in the gas phase. dntb.gov.ua Understanding these solvent effects is crucial for predicting reaction outcomes and understanding biological activity, as physiological environments are aqueous. researchgate.net

Applications and Research Utility in Chemical and Biomedical Sciences

Utility as Synthetic Intermediates and Building Blocks

As a foundational component in organic synthesis, 2,3-Difluoropyridin-4-amine serves as a critical starting material for constructing more elaborate molecular architectures.

The presence of fluorine atoms in heterocyclic compounds is known to modulate key physicochemical properties such as lipophilicity and bioavailability, making them highly sought-after in the development of pharmaceuticals and agrochemicals. researchgate.net this compound and its isomers are considered valuable building blocks for the synthesis of these advanced fluorinated compounds. researchgate.netbldpharm.comsmolecule.com The reactivity of the pyridine (B92270) ring, enhanced by the electron-withdrawing nature of the fluorine atoms, allows it to undergo various chemical transformations.

Researchers utilize difluorinated pyridine derivatives to prepare more complex structures, such as 2,3,6-trisubstituted pyridines. researchgate.net These reactions often involve nucleophilic aromatic substitution, where one or more fluorine atoms are displaced by other functional groups, or cross-coupling reactions that build upon the existing scaffold. The amino group provides a convenient handle for further derivatization, enabling the construction of a wide array of novel heterocyclic systems with potential biological activity.

Beyond its role in life sciences, the utility of fluorinated pyridines extends into materials science. Difluoropyridine structures have been explored as components in advanced materials, such as cocatalysts for olefin polymerization. rsc.orgrsc.org In one area of research, 3,5-difluoropyridine (B1298662) was used as an N-donor ligand to create well-defined Al-alkyl borate (B1201080) (AAB) salt cocatalysts. rsc.orgrsc.org These N-heterocyclic AAB salts were subsequently tested in the copolymerization of ethylene (B1197577) and 1-hexene. rsc.orgrsc.org Although N-heterocyclic donors were found to be less productive than some aniline-based systems, the research demonstrated that modifying the N-donor ligand is a viable strategy for tuning the structure and reactivity of polymerization cocatalysts. rsc.orgrsc.org This highlights the potential for aminofluoropyridines like this compound to be incorporated into functional materials where specific electronic and steric properties are required.

Precursors for Advanced Fluorinated Heterocyclic Compounds

Roles in Medicinal Chemistry Research and Drug Discovery

In medicinal chemistry, this compound functions as a key scaffold—a core molecular structure upon which new therapeutic agents are built. Its ability to interact with biological targets and the synthetic accessibility for creating derivatives make it a valuable tool in modern drug discovery.

The this compound framework has been successfully incorporated into inhibitors targeting several important enzymes implicated in human diseases.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: MAGL is a serine hydrolase that plays a critical role in the central nervous system (CNS) by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammation, neurodegenerative diseases, and other CNS disorders. nih.gov Researchers have designed and synthesized small libraries of fluoropyridyl-containing MAGL inhibitors. nih.govresearchgate.net In these efforts, a 2-fluoropyridine (B1216828) scaffold was used to create highly potent and irreversible inhibitors, leading to the development of a specific PET (Positron Emission Tomography) tracer, [18F]MAGL-1902, which demonstrated excellent brain permeability and high specific binding to MAGL in vivo. nih.govresearchgate.net The synthesis involved using a fluoropyridine core that could be readily radiolabeled with fluorine-18 (B77423), showcasing the scaffold's utility in creating diagnostic imaging agents. nih.govresearchgate.net

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. acs.orgscbt.com Inhibiting DHODH can disrupt cell proliferation and is a target for cancer, immunological disorders, and viral infections. scbt.com Studies have described the synthesis and evaluation of azine-bearing analogues as human DHODH inhibitors. acs.orgnih.gov In this context, fluoropyridine precursors were used to generate potent compounds, demonstrating that the fluorinated pyridine moiety is a viable scaffold for this enzyme class. acs.orgnih.gov

Protein Kinase C theta (PKCθ) Inhibitors: PKCθ is an enzyme involved in T-cell activation, making it a target for autoimmune diseases. researchgate.netchemicalbook.com Research has focused on preparing selective PKCθ inhibitors using intermediates like 3-Chloro-2,5-difluoropyridine. chemicalbook.com A study on 2,3,6-trisubstituted pyridines as PKCθ inhibitors found that modifying the substituents on the pyridine ring was crucial for achieving potent inhibition. researchgate.net This work underscores the importance of the difluoropyridine core as a foundational structure for developing kinase inhibitors.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural modifications to a lead compound affect its biological activity. The this compound scaffold is frequently used in such studies to optimize potency, selectivity, and pharmacokinetic properties. hzdr.de

In the development of DHODH inhibitors, for example, researchers systematically altered the substituents on a pyridine ring to observe the impact on antiviral activity. acs.orgnih.gov A study based on a measles virus replication assay provided detailed SAR data for a series of analogues. acs.orgnih.gov The findings showed that the introduction of different groups at various positions on the pyridine ring led to significant variations in potency.

Table 1: Example of Structure-Activity Relationship (SAR) Data for Pyridine-Based DHODH Inhibitors. acs.org
CompoundSubstituent on Pyridine RingActivity (pMIC₅₀)
6e3-Fluoro5.2
6g5-Trifluoromethyl5.5
6i5-Chloro5.5
6j5-Bromo5.3
6k3-Fluoro, 5-Bromo5.9
6q5-Cyclopropyl7.0
6r3-Fluoro, 5-Cyclopropyl7.0

This systematic exploration allows chemists to build a comprehensive understanding of the molecular interactions between the inhibitor and the enzyme's active site, guiding the design of more effective drugs. hzdr.de

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific disease-causing proteins rather than just inhibiting them. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" ligand that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. nih.govnih.govresearchgate.net By bringing the target protein into close proximity with an E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov

The design of effective PROTACs relies on having a potent and selective ligand for the target protein. Given that this compound and its derivatives serve as effective scaffolds for potent enzyme inhibitors (e.g., for MAGL, DHODH, and PKCθ), they represent ideal candidates for use as the "warhead" component in a PROTAC. The amino group at the 4-position provides a chemically accessible point for attaching a linker, which can then be connected to an E3 ligase ligand like pomalidomide (B1683931) (for Cereblon) or a VHL ligand. nih.gov While specific PROTACs explicitly using the this compound scaffold are part of ongoing research, its established role as a potent inhibitor scaffold makes it a highly attractive and logical choice for the development of next-generation protein degraders. nih.govnih.gov

Development of Molecular Imaging Probes (e.g., PET Radiotracers for disease detection and pharmacokinetics/pharmacodynamics studies)

The field of molecular imaging utilizes probes to non-invasively visualize and study biological processes in living systems. smolecule.comresearchgate.net Positron Emission Tomography (PET) is a highly sensitive imaging technique that relies on radiotracers, which are biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 (¹⁸F) is a preferred isotope for PET tracer development due to its optimal half-life, low positron energy, and its ability to be incorporated into molecules, often with minimal disruption to their biological activity. researchgate.net

The this compound scaffold is of significant interest in the synthesis of ¹⁸F-labeled PET radiotracers. The fluorine atoms on the pyridine ring provide a site for radiolabeling through nucleophilic substitution reactions.

Research Findings:

Tracers for Neurodegenerative Diseases: Research has focused on developing PET tracers for imaging neurodegenerative diseases like Alzheimer's. In one study, 5-Fluoro-2-aryloxazolo[5,4-b]pyridines were synthesized and evaluated as potential PET ligands for detecting β-amyloid plaques. The synthesis of these compounds started from 3-amino-2,6-difluoropyridine, an isomer of this compound, demonstrating the utility of the aminodifluoropyridine core. researchgate.net The resulting tracers were evaluated for their binding affinity to human β-amyloid plaques, leading to the identification of a promising clinical candidate, [¹⁸F]MK-3328. researchgate.net Another PET tracer, [¹⁸F]AV-1451 (also known as [¹⁸F]T807), used for imaging tau pathology, can be synthesized from a 3-fluoro-4-aminopyridine precursor, highlighting the relevance of this structural motif. nih.gov

Enzyme-Targeted Probes: The fluoropyridine scaffold is crucial for creating probes that target specific enzymes implicated in disease. For instance, researchers designed and synthesized a library of fluoropyryl-containing inhibitors for monoacylglycerol lipase (MAGL), an enzyme linked to multiple central nervous system disorders. mdpi.comjst.go.jp A lead compound was radiolabeled with ¹⁸F via a nucleophilic aromatic substitution (SₙAr) reaction to create a 2-[¹⁸F]fluoropyridine scaffold. mdpi.comjst.go.jp The resulting PET tracer, [¹⁸F]MAGL-1902, showed excellent brain permeability and high specific binding in vivo, making it a valuable tool for studying MAGL inhibitors in preclinical and clinical settings. mdpi.comjst.go.jp

The development process for these tracers involves complex multi-step syntheses, often culminating in a final radiolabeling step under specific conditions, as summarized in the table below.

Table 1: Examples of PET Tracer Synthesis Using Fluoropyridine Scaffolds

Tracer/Precursor TypeStarting Material ExampleKey Reaction for ¹⁸F-LabelingTargetDisease/ApplicationCitation
5-Fluoro-oxazolo[5,4-b]pyridines3-Amino-2,6-dichloropyridineMicrowave heating with [¹⁸F]KF and Kryptofix 2.2.2β-amyloid plaquesAlzheimer's Disease researchgate.net
MAGL InhibitorCarbamate precursor with a bromo-pyridine moietyNucleophilic substitution with ¹⁸F⁻, K₂CO₃, K₂₂₂Monoacylglycerol lipase (MAGL)CNS Disorders mdpi.comjst.go.jp
Tau PET TracerBromo-fluoropyridinaldoxime precursorSonogashira coupling followed by ¹⁸F-labelingTau proteinAlzheimer's Disease nih.gov

Applications in Agrochemical Research (e.g., herbicides, pesticides)

Fluorinated compounds are of great importance in the agrochemical industry. The inclusion of fluorine atoms can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of active ingredients. nih.govjst.go.jp The pyridine ring is a common structural motif in many successful pesticides. Consequently, fluorinated aminopyridines like this compound are valuable building blocks for the discovery of new agrochemicals.

While direct applications of this compound in commercial agrochemicals are not widely documented, research on its isomers and related structures underscores the potential of this chemical class.

Research Findings:

Herbicide Synthesis: A prominent example is the use of 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884) as a critical intermediate in the manufacture of the herbicide fluroxypyr. Fluroxypyr is effective against broadleaf weeds in cereal crops. This demonstrates that the aminodifluoropyridine core structure is a viable synthon for creating potent herbicides.

Fungicide and Insecticide Development: The trifluoromethylpyridine (TFMP) moiety is present in over 20 commercial agrochemicals. nih.govjst.go.jp These compounds are synthesized from various chlorinated and fluorinated pyridine intermediates. The combination of the pyridine ring and fluorine atoms is thought to be key to their biological activity. jst.go.jp Furthermore, related structures like (2,4-Difluoro-3-pyridyl)methanamine are considered potential precursors for new herbicides and pesticides due to the enhanced environmental stability conferred by the fluorinated pyridine core. vulcanchem.com Patent literature also describes pesticide compositions containing pyridine derivatives for controlling a range of crop diseases. google.comgoogle.com

Table 2: Examples of Fluorinated Pyridine Derivatives in Agrochemicals

Compound/ClassTypeApplication/TargetKey Structural FeatureCitation
FluroxypyrHerbicideBroadleaf weeds in cereals4-Amino-dichloro-difluoropyridine core
FluazinamFungicideWide spectrum of fungal pathogensSubstituted phenyl amine with pyridine google.com
FluopyramFungicideGray mold, powdery mildew, sclerotiniosePyridine ethyl benzamide google.com
Trifluoromethylpyridines (TFMPs)Herbicides, InsecticidesVarious pests and weedsTrifluoromethyl-substituted pyridine ring nih.govjst.go.jp

Utility in Catalysis and Ligand Design Research

In the field of organometallic chemistry, ligands play a crucial role in determining the activity, selectivity, and stability of transition metal catalysts. The electronic and steric properties of a ligand can be finely tuned to optimize a catalyst's performance for specific chemical transformations. Pyridine-based structures are widely used as ligands due to their strong coordination to metal centers.

The this compound scaffold offers unique features for ligand design. The pyridine nitrogen provides a primary coordination site, while the amino group can offer a secondary binding site, potentially forming stable chelate structures. The electron-withdrawing fluorine atoms significantly modify the electronic properties of the pyridine ring, which in turn influences the properties of the resulting metal complex.

Research Findings:

Palladium Catalysis: Aminopyridines have been successfully used as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. Studies have shown that palladium(II) complexes bearing aminopyridine ligands are effective catalysts. nih.gov For example, a range of functionalized pyridine ligands have been used to synthesize Pd(II) complexes for Suzuki-Miyaura and Heck reactions, with research correlating the ligand's basicity to the catalyst's efficiency. acs.org

Rhodium Complexes and Ligand Binding: The effect of fluorination on ligand binding affinity has been explicitly studied. Research on rhodium(I) complexes with fluorinated pyridine derivatives as ligands demonstrated that the degree of fluorination impacts the bonding strength to the metal center. rsc.org This is a critical aspect of ligand design, as labile (weakly coordinating) ligands can be advantageous in catalytic cycles that require a vacant coordination site for substrate binding. rsc.org

Pincer Ligands and Advanced Catalysis: The pyridine framework is a cornerstone of advanced ligand architectures, such as "pincer" ligands. These are tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique reactivity to the metal center. N,N,N-chelating 2,6-bis(arylimino)pyridines and pyridine-based dicarbene ligands are prominent examples that have led to breakthroughs in catalysts for olefin polymerization and other transformations. researchgate.netsoton.ac.uk The principles learned from these systems can be applied to the design of new ligands based on the this compound structure.

Q & A

Q. What are the recommended synthetic routes for 2,3-Difluoropyridin-4-amine, and how can intermediates be purified?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorine atoms on pyridine rings are reactive toward nucleophiles like amines under basic conditions (e.g., NaH in DMF at 80–100°C) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key intermediates should be characterized by 1H NMR^1 \text{H NMR} (e.g., δ 6.7–9.7 ppm for pyridine protons) and LC-MS to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR^1 \text{H NMR}: Fluorine atoms induce deshielding; pyridine protons typically appear as multiplets between δ 6.5–8.5 ppm. Amine protons may exchange with D2_2O, appearing as broad singlets .
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).
  • Elemental Analysis: Confirm molecular formula (e.g., C5_5H5_5F2_2N2_2) with ≤0.4% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluoropyridine amination?

  • Methodological Answer :
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for Buchwald-Hartwig amination. Yields >70% are achievable at 100°C in toluene .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may require higher temperatures (120°C) .
  • Table 1: Optimization Data from Analogous Compounds
SubstrateCatalystSolventTemp (°C)Yield (%)Reference
4-ChloropyridinePd(OAc)2_2Toluene10074
3-Fluoro-4-nitropyridineNaHDMF12063

Q. How can contradictory spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} shifts) be resolved during structural confirmation?

  • Methodological Answer :
  • DFT Calculations: Compare experimental 1H NMR^1 \text{H NMR} shifts with computed values (Gaussian or ORCA software) to identify misassignments.
  • Heteronuclear Correlation (HSQC): Use 1H-13C^1 \text{H-}^{13} \text{C} correlations to verify coupling between amine protons and adjacent carbons.
  • Case Study: In 2,6-dimethylfuropyrimidines, unexpected deshielding of methyl groups (δ 2.4 ppm vs. predicted δ 2.1 ppm) was attributed to fluorine’s inductive effects .

Q. What strategies address regioselectivity challenges in di-fluoropyridine functionalization?

  • Methodological Answer :
  • Directing Groups: Introduce temporary groups (e.g., boronic esters) to steer amination to the 4-position. Remove via hydrolysis post-reaction .
  • Steric Effects: Bulky substituents at the 3-position hinder undesired substitutions. For example, methyl groups reduce reactivity at adjacent sites .

Q. How do fluorine substituents influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity: Fluorine atoms decrease logP (e.g., 2,3-difluoro derivatives have logP ~1.2 vs. ~1.8 for non-fluorinated analogs), enhancing solubility .
  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, prolonging half-life. Test in vitro microsomal assays (rat/human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves: Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify EC50_{50} variability.
  • Control Experiments: Verify target engagement using competitive binding assays (e.g., SPR or ITC) .
  • Case Study: In thieno[2,3-d]pyrimidines, discrepancies in IC50_{50} values (2–10 µM) were traced to differences in cell line viability protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.